molecular formula C25H25ClIN5O3 B1191852 TAK285-Iodo

TAK285-Iodo

Cat. No. B1191852
M. Wt: 605.8615
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK285-Iodo is an analogue of TAK285, in which the trifluoro group is replaced by iodo. TAK-285 is a novel dual erbB protein kinase inhibitor that specifically targets human epidermal growth factor receptor (EGFR) and HER2. TAK-285 is currently being developed by Takeda.

Scientific Research Applications

Formation and Effects of Iodo-Disinfection By-Products

Research led by Duirk et al. (2011) explored the formation of iodo-disinfection by-products (DBPs) from iodinated X-ray contrast media (ICM) used in medical imaging. This study highlights the concern that these ICM, designed to be inert, can contribute to the formation of highly toxic iodo-DBPs in chlorinated and chloraminated drinking water, enhancing their genotoxicity and cytotoxicity in mammalian cells. The presence of such compounds in source waters, including TAK285-Iodo, may pose significant health risks due to the creation of toxic by-products during water treatment processes (Duirk et al., 2011).

Radioiodination of Nucleic Acids

Piatyszek et al. (1988) investigated the use of Iodo-Gen (1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril) for the iodination of nucleic acids. This method, which may involve compounds similar to this compound, provides an efficient means of labeling RNA and DNA with radioactive iodine, offering a simpler and less toxic alternative to traditional methods. This research has significant implications for molecular biology and genetic research, where radioactive labeling is a crucial tool for studying nucleic acid structure and function (Piatyszek, A. Jarmolowski, & J. Augustyniak, 1988).

Photocatalysis in Organic Reactions

The work of Guo et al. (2013) on iodo-Bodipy immobilized on porous silica as a photocatalyst provides insights into the potential application of this compound in photoredox catalytic reactions. This research demonstrates how iodo-functionalized materials can effectively catalyze organic reactions, opening up new possibilities for the synthesis of complex organic compounds such as pyrrolo[2,1-a]isoquinoline. The use of this compound in similar contexts could lead to advancements in chemical synthesis and material science (Guo et al., 2013).

Radiochemical Synthesis of Molecular Probes

Yan et al. (2013) developed a one-pot, three-component reaction process for the synthesis of radiolabeled molecules, which could include the use of compounds like this compound. This method is crucial for the creation of molecular probes used in nuclear imaging, significantly advancing the field of in vivo biochemical event measurement. The ability to rapidly assemble radiolabeled probes using this compound-like compounds offers potential benefits in medical diagnostics and research (Yan et al., 2013).

Iodosodalite for Radioiodine Immobilization

Chong et al. (2018) focused on the immobilization of radioiodine, an area where this compound could be relevant. They developed a glass-bonded iodosodalite waste form to immobilize radioactive iodine, which is crucial in nuclear fuel cycles. This research provides insights into the management and disposal of radioactive waste, highlighting the potential use of iodine-containing compounds like this compound in nuclear waste processing (Chong et al., 2018).

properties

Molecular Formula

C25H25ClIN5O3

Molecular Weight

605.8615

SMILES

CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C

Appearance

Solid powder

synonyms

TAK285-Iodo;  TAK-285-Iodo;  TAK 285-Iodo;  TAK285 derative.; N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK285-Iodo
Reactant of Route 2
Reactant of Route 2
TAK285-Iodo
Reactant of Route 3
Reactant of Route 3
TAK285-Iodo
Reactant of Route 4
Reactant of Route 4
TAK285-Iodo
Reactant of Route 5
Reactant of Route 5
TAK285-Iodo
Reactant of Route 6
Reactant of Route 6
TAK285-Iodo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.